1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Description
1,4-Bis(bromomethyl)bicyclo[2.2.2]octane is a bicyclic organic compound featuring two bromomethyl (-CH₂Br) substituents at the 1,4-positions of the bicyclo[2.2.2]octane scaffold. This rigid, three-dimensional framework imparts unique steric and electronic properties, making it valuable in synthetic chemistry as a precursor for further functionalization. The bromomethyl groups act as reactive handles for nucleophilic substitution or cross-coupling reactions, enabling applications in pharmaceuticals, polymers, and supramolecular systems.
Properties
IUPAC Name |
1,4-bis(bromomethyl)bicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOKHDGJGDNVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-bis(bromomethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.2]octane-1,4-dimethanol using bromine or hydrobromic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
1,4-bis(bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.2]octane-1,4-dimethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Scientific Research Applications
1,4-bis(bromomethyl)bicyclo[2.2.2]octane has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.
Mechanism of Action
The mechanism of action of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane involves its ability to act as a bifunctional alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and industrial processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octane scaffold is highly modular, with substituents dictating reactivity and applications. Below is a comparative analysis of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane and its analogs:
Structural and Functional Comparison
Key Research Findings
Molecular Rotors : 1,4-Bis(ethynyl) derivatives form ultra-fast rotors in crystalline arrays, enabling studies on correlated motion and quantum dissipation . Their asymmetric variants allow tailored dynamics in hybrid materials .
Supramolecular Chemistry : Carboxyethynyl derivatives serve as linkers in MOFs, leveraging their thermal stability and directional bonding .
Reactivity Trends : Bromo- and chloro-substituted derivatives show higher electrophilicity than ethynyl analogs, favoring substitution over coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
